molecular formula C17H15ClN2O B11829989 2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide CAS No. 62679-93-0

2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide

Cat. No.: B11829989
CAS No.: 62679-93-0
M. Wt: 298.8 g/mol
InChI Key: QJSGJPABEWHWQF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide is a compound that features a benzamide structure with a chloro substituent and an indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substituent may enhance binding affinity or selectivity for certain targets . The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide is unique due to the specific positioning of the chloro and indole groups, which can influence its biological activity and binding properties. The combination of these functional groups may provide a distinct pharmacological profile compared to other similar compounds .

Properties

CAS No.

62679-93-0

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

2-chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide

InChI

InChI=1S/C17H15ClN2O/c18-15-4-2-1-3-14(15)17(21)20-9-7-12-5-6-16-13(11-12)8-10-19-16/h1-6,8,10-11,19H,7,9H2,(H,20,21)

InChI Key

QJSGJPABEWHWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC3=C(C=C2)NC=C3)Cl

Origin of Product

United States

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